molecular formula C5H6BrN3 B1440548 2-Bromopyridine-3,4-diamine CAS No. 189230-41-9

2-Bromopyridine-3,4-diamine

Cat. No. B1440548
M. Wt: 188.03 g/mol
InChI Key: XXYYHVZFUOKDPI-UHFFFAOYSA-N
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Description

2-Bromopyridine-3,4-diamine is a chemical compound with the CAS Number: 189230-41-9 . It has a molecular weight of 188.03 and a molecular formula of C5H6BrN3 .


Synthesis Analysis

The synthesis of 2-Bromopyridine-3,4-diamine involves a series of reactions. The procedure starts with 790 ml (7 moles) of 48% hydrobromic acid in a flask, which is cooled to 10–20° in an ice-salt bath. Then, 150 g (1.59 moles) of 2-aminopyridine is added over a period of about 10 minutes. While maintaining the temperature at 0° or lower, 240 ml (4.7 moles) of bromine is added dropwise .


Molecular Structure Analysis

The molecular structure of 2-Bromopyridine-3,4-diamine is represented by the linear formula C5H6BrN3 . The exact mass of the molecule is 186.97500 .


Physical And Chemical Properties Analysis

2-Bromopyridine-3,4-diamine is a solid at room temperature . It has a predicted density of 1.818±0.06 g/cm3 and a predicted boiling point of 397.0±37.0 °C .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 2-Bromopyridine-3,4-diamine can be used in the synthesis of these compounds .
  • Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are also examined .
  • Results or Outcomes : The synthesis of bipyridine derivatives has been advanced over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions .

Pharmacological Applications

  • Scientific Field : Pharmacology
  • Summary of Application : The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
  • Methods of Application : This involves Negishi coupling between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc (II) chloride and 2-bromopyridine in the presence of a catalytic amount of Pd(PPh 3) 4 .
  • Results or Outcomes : This method complements current reactions for the coupling of 2-pyridyl organometallic reagents and will likely aid drug discovery and development .

Safety And Hazards

2-Bromopyridine-3,4-diamine is classified as a hazardous substance. It is a combustible liquid and is toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromopyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYYHVZFUOKDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680245
Record name 2-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine-3,4-diamine

CAS RN

189230-41-9
Record name 2-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Ren, Y Wang, J Liu, T Liu, L Yuan, C Wu… - Journal of Medicinal …, 2023 - ACS Publications
A series of novel indole analogues were discovered as colchicine-binding site inhibitors of tubulin. Among them, 3a exhibited the highest antiproliferative activity (average IC 50 = 4.5 nM…
Number of citations: 3 pubs.acs.org
S Steinberger, A Mishra, E Reinold… - Chemical …, 2011 - pubs.rsc.org
Novel A–D–A type oligothiophenes incorporating benzothiadiazole (BTDA) and thiadiazolopyridine (TDAPy) as terminal acceptor groups have been developed for small molecule …
Number of citations: 105 pubs.rsc.org

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